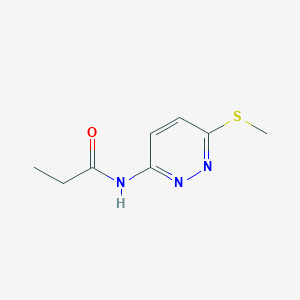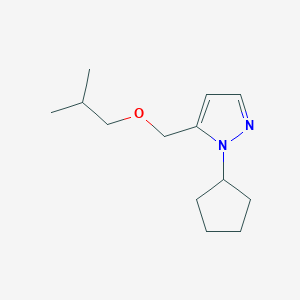
N-(6-(methylthio)pyridazin-3-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(methylthio)pyridazin-3-yl)propionamide, also known as MTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTPA has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives, including N-(6-(methylthio)pyridazin-3-yl)propionamide, have shown a wide range of pharmacological activities such as antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial drugs .
Antidepressant Properties
These compounds have also been found to have antidepressant effects . This makes them potential candidates for the development of new drugs to treat depression and related mental health conditions .
Anticancer Activity
Some pyridazine derivatives have demonstrated anticancer properties . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs .
Antiplatelet Activity
These compounds have been found to have antiplatelet effects . This means they can prevent blood clots, making them potentially useful in the prevention of heart attacks and strokes .
Antiulcer Properties
Pyridazine derivatives have also been found to have antiulcer properties . This makes them potential candidates for the development of new drugs to treat ulcers .
Herbicidal Properties
Apart from their medicinal uses, pyridazine derivatives are also known for their herbicidal properties . They can inhibit the growth of weeds, making them useful in agriculture .
Cytotoxic Activity
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including N-(6-methylsulfanylpyridazin-3-yl)propanamide, were tested for their cytotoxicity against human cancer cell lines . This suggests potential applications in cancer treatment .
Mécanisme D'action
- The primary targets of N-(6-(methylthio)pyridazin-3-yl)propionamide are not explicitly mentioned in the available literature. However, pyridazinone derivatives have been utilized against various biological targets, including antipyretics, anti-inflammatory agents, and anticancer compounds .
- The exact interaction mechanism remains elusive, but pyridazinones exhibit distinct properties. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics, their action is not mediated by prostaglandin synthesis or opioid receptors .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Propriétés
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-3-7(12)9-6-4-5-8(13-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZBWPNZTYRCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)pyridazin-3-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2363751.png)
![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)


![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2363761.png)
![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)
![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)